molecular formula C13H16ClN3O2S B497264 4-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 890598-39-7

4-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B497264
CAS No.: 890598-39-7
M. Wt: 313.8g/mol
InChI Key: UAAHMYFVFGIBEA-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered attention due to its potential biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves the following steps:

  • Preparation of 3,5-dimethyl-1H-pyrazol-1-yl ethylamine: This intermediate is synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with ethylamine under specific conditions.

  • Chlorosulfonation: The intermediate is then subjected to chlorosulfonation to introduce the chloro and sulfonamide groups.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and continuous flow reactors or batch reactors are used to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as ammonia (NH3) and amines are used in substitution reactions.

Major Products Formed:

  • Sulfonyl Chlorides: Formed through oxidation reactions.

  • Sulfonic Acids: Resulting from further oxidation of sulfonyl chlorides.

  • Amines: Produced through reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research has explored its use as a potential therapeutic agent for various diseases due to its biological activity. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Chlorobenzenesulfonamide: Similar structure but lacks the pyrazole group.

  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Similar but without the chloro group.

  • 4-Methylbenzenesulfonamide: Similar sulfonamide group but different substituents.

Uniqueness: 4-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is unique due to the presence of both the chloro and pyrazole groups, which contribute to its distinct chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S/c1-10-9-11(2)17(16-10)8-7-15-20(18,19)13-5-3-12(14)4-6-13/h3-6,9,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAHMYFVFGIBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324191
Record name 4-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890598-39-7
Record name 4-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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